molecular formula C16H13N3O3 B8529669 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid

Cat. No.: B8529669
M. Wt: 295.29 g/mol
InChI Key: BKXRTQBGIYLOHL-UHFFFAOYSA-N
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Description

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-5-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C16H13N3O3/c1-18-14(11-7-9-17-10-8-11)13(16(21)22)15(20)19(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22)

InChI Key

BKXRTQBGIYLOHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde was dissolved in t-BuOH (˜70 ml) and 2-methyl-2-butene (25 ml, 236 mmol) was added, followed by sodium chlorite (2.43 g, 27 mmol) in water (30 ml) with ˜5 ml water rinse. Then, potassium phosphate monobasic (10.35 g, 76 mmol) was added as a suspension in water (˜70 ml), and the reaction was stirred at room temperature. After 9 hours, the reaction was poured into water (400 ml) and the aqueous phase was then extracted with EtOAc, DCM, and 10:1 DCM/MeOH exhaustively until most of the product had been extracted. The organic extracts were combined, dried over sodium sulfate, filtered, and concentrated to give desired 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid (1.98 g, 6.7 mmol, 52% yield over two steps). MS (ESI pos. ion) m/z: 296 (MH+). Calc'd exact mass for C16H13N3O3: 295.
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2.43 g
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potassium phosphate monobasic
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400 mL
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5 mL
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Synthesis routes and methods II

Procedure details

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